2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate
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Overview
Description
“2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate” is a complex organic compound. It contains a carboxyl functional group (CO2H), which is a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .Molecular Structure Analysis
Esters, like “2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The presence of a cis-double bond significantly lowers the melting point of a compound .Chemical Reactions Analysis
Reactions at the benzylic position can be significant for such compounds. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . Also, carboxylic acids can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Physical And Chemical Properties Analysis
Carboxylic acids, like “2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate”, are weak acids. They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .properties
IUPAC Name |
2-(3,7-dimethyloctoxycarbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHWFUSMLQKRO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25O4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70781536 |
Source
|
Record name | 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70781536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |
CAS RN |
297182-84-4 |
Source
|
Record name | 2-{[(3,7-Dimethyloctyl)oxy]carbonyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70781536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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